molecular formula C8H13Cl3O2 B14000466 2,2,2-Trichloroethyl hexanoate CAS No. 57392-47-9

2,2,2-Trichloroethyl hexanoate

Cat. No.: B14000466
CAS No.: 57392-47-9
M. Wt: 247.5 g/mol
InChI Key: WGQPNMRSQVQUSL-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl hexanoate is an organic ester with the molecular formula C8H13Cl3O2 and a molecular weight of 247.55 g/mol . This compound is characterized by its 2,2,2-trichloroethyl functional group, which is widely recognized in synthetic chemistry for its role as a protecting group . The trichloroethyl (Troc) moiety is particularly valuable in the synthesis of complex molecules, such as phosphoserine peptides and per-sulfated flavonoids, where it protects functional groups like phosphates and alcohols during reaction sequences . Its removal is typically achieved through mild reductive conditions, such as hydrogenolysis, providing a strategic advantage in multi-step synthesis . From an analytical perspective, this compound has well-documented chromatographic properties. Its Kovats Retention Index (RI) has been characterized on non-polar stationary phases like SE-30 and OV-101, with values ranging from approximately 1336 to 1390 depending on the column temperature . On polar columns (OV-351), it has a linear retention index of 1750 under a specific temperature ramp method . This data is essential for researchers in identifying and purifying the compound during their work. This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57392-47-9

Molecular Formula

C8H13Cl3O2

Molecular Weight

247.5 g/mol

IUPAC Name

2,2,2-trichloroethyl hexanoate

InChI

InChI=1S/C8H13Cl3O2/c1-2-3-4-5-7(12)13-6-8(9,10)11/h2-6H2,1H3

InChI Key

WGQPNMRSQVQUSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,2,2 Trichloroethyl Hexanoate

Direct Esterification Approaches

Direct esterification, specifically the Fischer-Speier esterification, represents the most conventional method for synthesizing esters. ausetute.com.aulibretexts.org This approach involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction is reversible, and its equilibrium can be manipulated to favor the formation of the ester product. masterorganicchemistry.com

Esterification of Hexanoic Acid with 2,2,2-Trichloroethanol (B127377)

Hexanoic Acid + 2,2,2-Trichloroethanol ⇌ 2,2,2-Trichloroethyl Hexanoate (B1226103) + Water

To achieve a high yield, the equilibrium must be shifted to the right, typically by using an excess of one of the reactants or by the continuous removal of water as it is formed. masterorganicchemistry.compressbooks.pub

A variety of acid catalysts can be employed to accelerate the rate of esterification. The choice of catalyst can influence reaction times and temperatures.

Strong mineral acids are commonly used catalysts for Fischer esterification. masterorganicchemistry.com Lewis acids and other solid acid catalysts also serve as effective alternatives, sometimes offering advantages in terms of milder reaction conditions or easier removal from the reaction mixture. wiley-vch.degoogle.com

Table 1: Representative Catalytic Systems for Direct Esterification

Catalyst Typical Loading (mol%) Reaction Temperature (°C) Noteworthy Aspects
Sulfuric Acid (H₂SO₄) 1-5 80-120 Highly effective and inexpensive, but can cause side reactions and charring if not used carefully. ausetute.com.au
p-Toluenesulfonic Acid (TsOH) 1-5 80-120 A solid, crystalline acid that is often easier to handle than sulfuric acid. masterorganicchemistry.com
Scandium(III) Triflate (Sc(OTf)₃) 1-5 60-100 A milder Lewis acid catalyst that can be effective under less harsh conditions. organic-chemistry.org

The reaction is typically heated to reflux to achieve a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

The choice of solvent plays a critical role in the efficiency of the esterification process. Often, a solvent that forms an azeotrope with water is used to facilitate its removal from the reaction mixture, thereby driving the equilibrium towards the ester product. google.com

Table 2: Influence of Solvent on Esterification

Solvent Boiling Point (°C) Azeotrope with Water (°C) Function/Effect
Toluene 111 85 Forms a water azeotrope, allowing for water removal using a Dean-Stark apparatus. Also serves as the reaction medium. google.com
Hexane 69 61.6 Can be used for azeotropic removal of water, suitable for lower temperature reactions. google.com
Cyclohexane 81 69.8 Another option for azeotropic water removal. google.com

In a typical setup, the reaction is performed in a solvent like toluene, and the water produced is collected in a Dean-Stark trap. This continuous removal of a product is a direct application of Le Chatelier's principle, leading to higher conversion and yield.

Once the reaction is complete, a series of workup and purification steps are necessary to isolate the pure 2,2,2-trichloroethyl hexanoate.

The typical purification protocol involves:

Neutralization: The reaction mixture is cooled and washed with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to quench the acid catalyst and remove any unreacted hexanoic acid. ausetute.com.au

Aqueous Washing: Subsequent washings with water or brine (saturated NaCl solution) are performed to remove any remaining water-soluble impurities. conicet.gov.ar

Drying: The organic layer containing the ester is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Distillation: The crude ester is then purified by vacuum distillation to separate it from any non-volatile impurities and unreacted 2,2,2-trichloroethanol, yielding the final product. ausetute.com.auwipo.int The purity of the final product can be assessed by its sharp boiling point and spectroscopic methods.

Transesterification Pathways

Transesterification is an alternative method for preparing esters, which involves the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. masterorganicchemistry.com This method can be advantageous if the starting ester is readily available and the alcohol is precious or has properties that make direct esterification challenging.

In this pathway, a simple alkyl hexanoate, such as methyl hexanoate or ethyl hexanoate, is reacted with 2,2,2-trichloroethanol. The reaction equilibrium must be shifted towards the formation of the desired this compound. This is typically achieved by using a large excess of 2,2,2-trichloroethanol or by removing the more volatile alcohol (methanol or ethanol) by distillation as it is formed. masterorganicchemistry.comyoutube.com

Methyl Hexanoate + 2,2,2-Trichloroethanol ⇌ this compound + Methanol

This reaction can be catalyzed by either acids or bases. pressbooks.pubresearchgate.net

Table 3: Catalytic Systems for Transesterification

Catalyst Type Example Catalyst Reaction Conditions Noteworthy Aspects
Acid Sulfuric Acid (H₂SO₄) Reflux in excess 2,2,2-trichloroethanol The mechanism is similar to Fischer esterification. youtube.comresearchgate.net
Acid p-Toluenesulfonic Acid (TsOH) Reflux in excess 2,2,2-trichloroethanol A solid catalyst that is often preferred for its ease of handling.
Base Sodium Methoxide (B1231860) (NaOMe) Reflux in excess 2,2,2-trichloroethanol A strong base catalyst; the reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com
Acidolysis of 2,2,2-Trichloroethyl Esters with Hexanoic Acid

The synthesis of this compound can be achieved through a transacylation reaction, also known as acidolysis. This process involves the reaction of an existing 2,2,2-trihaloethyl ester with hexanoic acid. A notable method for this transformation utilizes phosphorus(III) reagents, such as hexamethylphosphorous triamide or tributylphosphine, to act as reductants and activators. nih.gov

In this approach, the phosphorus(III) reagent facilitates a reductive fragmentation of the starting 2,2,2-trihaloethyl ester. This process generates an acyloxyphosphonium intermediate. This highly reactive intermediate is then trapped in situ by hexanoic acid, which acts as the nucleophile, to yield the desired this compound and a different carboxylic acid as a byproduct. nih.gov This method provides a one-pot procedure for the direct conversion of one ester to another under specific activating conditions. nih.gov Research has indicated that tribromoethyl esters can provide superior yields compared to trichloroethyl esters in these types of reactions. nih.gov

Reagent/ReactantRoleReference
2,2,2-Trichloroethyl acetate (B1210297) (or other ester)Starting Material nih.gov
Hexanoic AcidAcyl Group Source nih.gov
Tributylphosphine or (Me2N)3PReductant & Activator nih.gov
DMAP (4-Dimethylaminopyridine)Catalyst (optional) nih.gov

Acyl Halide and Alcohol Coupling Reactions

A highly effective and common method for synthesizing esters is the reaction between an acyl halide and an alcohol. This approach is directly applicable to the synthesis of this compound.

Reaction of Hexanoyl Chloride with 2,2,2-Trichloroethanol

The direct acylation of 2,2,2-trichloroethanol with hexanoyl chloride provides a straightforward route to this compound. In this nucleophilic acyl substitution reaction, the hydroxyl group of 2,2,2-trichloroethanol attacks the electrophilic carbonyl carbon of hexanoyl chloride. The reaction results in the formation of the ester and hydrogen chloride (HCl) as a byproduct. chemguide.co.uk Given the corrosive and potentially reactive nature of the HCl produced, the reaction is typically not performed without an agent to neutralize it. chemguide.co.uk

Base Catalysis and Reaction Optimization

To improve the efficiency of the acylation and manage the HCl byproduct, a base is almost always included in the reaction mixture. The optimization of this reaction hinges on the choice of base and reaction conditions.

Base Selection:

Stoichiometric Bases: Non-nucleophilic tertiary amines like triethylamine (B128534) or pyridine (B92270) are frequently used in stoichiometric amounts. Their primary function is to act as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the acid from catalyzing potential side reactions or degrading the product.

Catalytic Bases: 4-Dimethylaminopyridine (DMAP) is often used in catalytic amounts, sometimes in conjunction with a stoichiometric base like triethylamine. synarchive.com DMAP is a hypernucleophilic acylation catalyst that reacts with the acyl halide to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the initial acyl halide, leading to a significant acceleration of the reaction with the alcohol. synarchive.com This is a key feature of the Steglich esterification and related methods. synarchive.comnih.gov

Reaction Optimization: Optimization involves controlling parameters such as solvent, temperature, and the rate of addition of reagents.

Solvent: Anhydrous, aprotic solvents like dichloromethane (B109758) (CH2Cl2) or diethyl ether are typically used to prevent hydrolysis of the acyl chloride.

Temperature: Reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, particularly during the addition of the acyl chloride, and then allowed to warm to room temperature to ensure the reaction proceeds to completion. nih.gov

Purity: The use of high-purity reagents and anhydrous conditions is critical to minimize side reactions and maximize the yield of the desired ester.

BaseTypeFunction
PyridineStoichiometricAcid (HCl) Scavenger
Triethylamine (Et3N)StoichiometricAcid (HCl) Scavenger
4-Dimethylaminopyridine (DMAP)CatalyticNucleophilic Acylation Catalyst

Anhydride-Mediated Esterification

Using an acid anhydride (B1165640) instead of an acyl halide is another well-established method for ester synthesis, offering advantages in terms of handling and safety.

Utilizing Hexanoic Anhydride with 2,2,2-Trichloroethanol

The reaction of hexanoic anhydride with 2,2,2-trichloroethanol yields this compound. openstax.org In this process, the alcohol's nucleophilic oxygen attacks one of the carbonyl carbons of the anhydride. libretexts.org This leads to the formation of the ester and a molecule of hexanoic acid as a co-product. chemguide.co.ukopenstax.org Compared to reactions with hexanoyl chloride, this method is often considered safer as it avoids the generation of corrosive HCl gas. chemguide.co.uk However, the reaction of anhydrides with alcohols is generally slower than that of acyl chlorides. openstax.org

Activation Strategies and Side Product Minimization

To increase the rate of esterification with anhydrides, activation strategies are commonly employed.

DMAP Catalysis: As with acyl chlorides, a catalytic amount of DMAP is highly effective in accelerating the reaction. The mechanism involves the formation of the same reactive N-acylpyridinium intermediate, which is then attacked by the 2,2,2-trichloroethanol. openstax.org

Acid Catalysis: While less common for anhydride reactions with simple alcohols, an acid catalyst can also be used.

Side Product Minimization: The primary co-product of this reaction is hexanoic acid, not a side product in the typical sense, but its presence means that one equivalent of the hexanoyl group is not incorporated into the final ester, making the process inherently less atom-economical. openstax.org Minimizing actual unwanted side products involves:

Ensuring Complete Reaction: Driving the reaction to completion through appropriate heating or extended reaction times is crucial. Unreacted 2,2,2-trichloroethanol and hexanoic anhydride would need to be separated during purification.

Purification: The hexanoic acid co-product must be removed from the final ester product. This is typically achieved through an aqueous basic wash during the workup, where the acidic hexanoic acid is converted to its carboxylate salt and extracted into the aqueous phase.

Activation StrategyDescriptionKey Features
DMAP Catalysis A catalytic amount of 4-Dimethylaminopyridine is added to the reaction.Forms a highly reactive N-acylpyridinium intermediate, significantly increasing the reaction rate. openstax.org
Heating The reaction mixture is heated to increase the kinetic energy of the molecules.A simple method to increase the reaction rate, though it may not be sufficient for less reactive alcohols. chemguide.co.uk

Chemo- and Stereoselective Synthesis Considerations

The synthesis of esters containing the 2,2,2-trichloroethyl group necessitates careful control over reaction conditions to achieve desired chemical selectivity (chemoselectivity) and spatial orientation of atoms (stereoselectivity). The high electronegativity of the trichloromethyl group significantly influences the reactivity of the ester and any adjacent functional groups.

Formation of Related Trichloroethyl Cyclopropanecarboxylates

The synthesis of 2,2,2-trichloroethyl cyclopropanecarboxylates provides a valuable model for understanding the synthetic challenges and stereochemical control relevant to this compound. These cyclopropane (B1198618) derivatives are important intermediates in the production of synthetic pyrethroid insecticides, where the stereochemistry of the cyclopropane ring is crucial for biological activity.

A notable method for the stereoselective preparation of the cis-isomer of a trichloroethyl cyclopropanecarboxylate (B1236923) involves the cyclization of ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate. oup.com This reaction utilizes a strong base, such as sodium tert-butoxide, in a suitable solvent system to induce intramolecular cyclization. oup.com The process is designed to favor the formation of the cis-isomer of ethyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropanecarboxylate. oup.com

Another approach involves the selective transformation of ethyl 4-bromo-6,6,6-trichloro-3,3-dimethylhexanoate into an intermediate hexenoate, which is then converted to the desired cis-dichloroethenyl compound. oup.com These multi-step sequences highlight the importance of precursor design and reaction pathway control to achieve a high diastereomeric excess of the target cyclopropane ester.

A patented process further details the preparation of high cis 3-(2,2,2-trichloroethyl)-2,2-dimethylcyclopropane-1-carboxylates. google.com This process involves the reaction of a suitable precursor with a base, leading to the formation of the cyclopropane ring with a predominance of the cis isomer. google.com The reaction conditions, including the choice of base and solvent, are critical in maximizing the yield of the desired stereoisomer. For instance, the use of sodium methoxide in the presence of hexamethylphosphoramide (B148902) has been described. google.com

The following table summarizes key aspects of these synthetic approaches for related trichloroethyl cyclopropanecarboxylates.

PrecursorReagentsKey TransformationStereochemical OutcomeReference
Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoatet-BuONa / solvent / HMPAIntramolecular cyclizationPredominantly cis-isomer oup.com
Ethyl 4-bromo-6,6,6-trichloro-3,3-dimethylhexanoatePiperidine, then further stepsConversion to hexenoate and subsequent cyclizationSelective for cis-dichloroethenyl product oup.com
Methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate (cis/trans mixture)Sodium methoxide / HexamethylphosphoramideDehydrochlorinationHigh yield of the corresponding dichloroethenyl compound, retaining cis/trans ratio google.com

Control of Isomerism in Analogous Structures

The control of isomerism is a central theme in modern organic synthesis, and the principles can be extended to the synthesis of chiral or geometrically isomeric forms of this compound, should the hexanoate chain contain stereocenters or double bonds. The 2,2,2-trichloroethyl ester group itself can influence the stereochemical outcome of reactions at other positions in the molecule.

In the context of platinum-catalyzed cyclizations, the electronic properties of the ester group have been shown to control the Z/E selectivity of the resulting products. acs.org Specifically, the use of a 2,2,2-trichloroethyl ester group in the cyclization of 6-(1-alkoxyethyl)hex-2-ynoates leads preferentially to the Z-isomer of the resulting 2-(dihydrofuran-2(3H)-ylidene)acetates. acs.org This is attributed to the strongly electron-withdrawing nature of the trichloroethyl group, which facilitates a rapid carbodemetalation step from an intermediate that leads to the Z-product. acs.org It was also noted that the initially formed Z-isomer could isomerize to the more thermodynamically stable E-isomer under the catalytic conditions. acs.org

This demonstrates that the choice of the esterifying alcohol can be a powerful tool for directing stereoselectivity in the formation of new carbon-carbon or carbon-heteroatom bonds within the molecule.

Furthermore, studies on the diastereodivergent synthesis of complex heterocyclic systems, such as tetrahydropyrrolodiazepinediones, have shown that reaction conditions can be tuned to favor either kinetic or thermodynamic products. nih.gov By carefully selecting the base and reaction temperature, it is possible to control the stereochemical outcome of tandem intramolecular reactions. nih.gov While not directly involving a trichloroethyl ester, these principles of kinetic versus thermodynamic control are broadly applicable in stereoselective synthesis.

The following table outlines the influence of the 2,2,2-trichloroethyl group on stereoselectivity in an analogous system.

Reaction TypeSubstrateCatalyst/ReagentKey Factor for StereocontrolStereochemical OutcomeReference
Platinum-catalyzed cyclization6-(1-alkoxyethyl)hex-2-ynoate with a 2,2,2-trichloroethyl esterPlatinum-olefin catalystElectronic property of the ester groupPredominantly Z-isomer acs.org

Chemical Reactivity and Transformation Pathways of 2,2,2 Trichloroethyl Hexanoate

Hydrolysis Mechanisms

Hydrolysis of 2,2,2-Trichloroethyl hexanoate (B1226103) involves the cleavage of the ester bond to yield hexanoic acid and 2,2,2-trichloroethanol (B127377). This process can be initiated through several catalytic methods, each with a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of 2,2,2-Trichloroethyl hexanoate in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and an excess of water is a reversible process. libretexts.org The equilibrium can be shifted towards the products—hexanoic acid and 2,2,2-trichloroethanol—by using a large volume of water. libretexts.org

The reaction mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orglibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon. libretexts.org This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the original alcohol (2,2,2-trichloroethanol) moiety. This converts the -OCH₂CCl₃ group into a better leaving group (-OH⁺CH₂CCl₃).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating 2,2,2-trichloroethanol as the leaving group.

Deprotonation: The protonated carboxylic acid is then deprotonated by a water molecule to yield hexanoic acid and regenerate the acid catalyst (H₃O⁺). libretexts.org

Table 1: Reaction details for acid-catalyzed hydrolysis of this compound

Reactant Reagents Products Conditions
This compoundDilute strong acid (e.g., HCl, H₂SO₄), excess waterHexanoic acid, 2,2,2-TrichloroethanolHeating under reflux

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. chemistrysteps.com For this compound, this reaction is typically carried out with a strong base like sodium hydroxide (B78521) (NaOH).

The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. chemistrysteps.com This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the 2,2,2-trichloroethoxide ion (⁻OCH₂CCl₃) is expelled as the leaving group.

Acid-Base Reaction: The resulting hexanoic acid is immediately deprotonated by the strongly basic 2,2,2-trichloroethoxide ion (or another hydroxide ion) to form the hexanoate carboxylate salt and 2,2,2-trichloroethanol. This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

Table 2: Reaction details for base-catalyzed hydrolysis of this compound

Reactant Reagents Products Conditions
This compoundStrong base (e.g., NaOH, KOH) in water/alcohol mixtureSodium hexanoate, 2,2,2-TrichloroethanolHeating

Enzymatic Hydrolysis by Esterases or Lipases

Esterases and lipases are enzymes that can catalyze the hydrolysis of esters under mild conditions. researchgate.netnih.gov These biocatalysts are often highly selective. The hydrolysis of esters by these enzymes generally follows a two-step mechanism involving the formation of an acyl-enzyme intermediate.

For this compound, the proposed mechanism is:

Acylation: The ester binds to the active site of the enzyme. A nucleophilic residue in the enzyme's active site (often a serine) attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing 2,2,2-trichloroethanol and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which then breaks down to release hexanoic acid and regenerate the free enzyme.

Research on various esters has shown that the structure of both the acyl and the alcohol part of the ester influences the rate and selectivity of enzymatic hydrolysis. nih.gov For instance, some studies have indicated that compounds with a larger acyl group may show higher affinity for certain esterases. nih.gov

Table 3: Reaction details for enzymatic hydrolysis of this compound

Reactant Reagents Products Conditions
This compoundEsterase or Lipase (e.g., from Candida rugosa or Pseudomonas cepacia), Water (often in a buffered solution or biphasic system)Hexanoic acid, 2,2,2-TrichloroethanolMild temperature and pH

Transesterification Reactions

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction can also be catalyzed by acids or bases, or mediated by enzymes. wikipedia.org

Alcoholysis with Various Alcohols

In alcoholysis, this compound reacts with an alcohol to form a new ester and 2,2,2-trichloroethanol. The reaction is an equilibrium process, and to drive it towards the desired product, the reactant alcohol is typically used in a large excess. masterorganicchemistry.com

The mechanism, whether acid- or base-catalyzed, is analogous to that of hydrolysis, with the alcohol acting as the nucleophile instead of water.

Acid-Catalyzed Alcoholysis: The reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol.

Base-Catalyzed Alcoholysis: A strong base deprotonates the incoming alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. masterorganicchemistry.com

Table 4: Reaction details for alcoholysis of this compound

Reactant Reagents Products Conditions
This compoundAlcohol (e.g., Methanol, Ethanol), Acid or Base catalystMethyl hexanoate or Ethyl hexanoate, 2,2,2-TrichloroethanolAnhydrous conditions, often with heating

Aminolysis with Different Amine Nucleophiles

Aminolysis is the reaction of an ester with an amine to produce an amide and an alcohol. The direct conversion of 2,2,2-trichloroethyl esters to their corresponding amides can be achieved. researchgate.net This transformation is significant as amides are prevalent in biological systems and synthetic materials.

The reaction proceeds via nucleophilic acyl substitution, where the amine acts as the nucleophile. The general mechanism involves:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the this compound.

Formation of a Tetrahedral Intermediate: This attack results in a zwitterionic tetrahedral intermediate.

Proton Transfer and Elimination: A proton is transferred from the nitrogen to the oxygen of the leaving group, followed by the elimination of 2,2,2-trichloroethanol to yield the N-substituted hexanamide.

The reactivity of the amine nucleophile plays a crucial role in the reaction rate. Primary amines are generally more reactive than secondary amines due to less steric hindrance.

Table 5: Reaction details for aminolysis of this compound

Reactant Reagents Products Conditions
This compoundPrimary or Secondary Amine (e.g., R-NH₂, R₂-NH)N-substituted hexanamide, 2,2,2-TrichloroethanolTypically requires heating; can be catalyzed by a base.

Nucleophilic Substitution at the Carbonyl Center

The ester linkage in this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. These reactions proceed via a tetrahedral intermediate and result in the cleavage of the acyl-oxygen bond, releasing the 2,2,2-trichloroethanol leaving group. The two most common examples of this reactivity are hydrolysis and transesterification. wikipedia.orgutexas.edu

Hydrolysis: In the presence of water, particularly under acid or base catalysis, the ester can be hydrolyzed to yield hexanoic acid and 2,2,2-trichloroethanol.

Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water.

Base-catalyzed hydrolysis (saponification): This pathway involves the attack of a strong nucleophile, such as a hydroxide ion, on the carbonyl carbon. utexas.edu This process is irreversible as the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.

Transesterification: This process involves the exchange of the alcohol portion of the ester. wikipedia.org When this compound is treated with a different alcohol (R'-OH), typically in the presence of an acid or base catalyst, an equilibrium is established, forming a new ester (hexyl R'-oate) and 2,2,2-trichloroethanol. masterorganicchemistry.com Driving the reaction to completion often requires using the new alcohol as a solvent or removing one of the products from the reaction mixture. wikipedia.org

Table 1: Products of Nucleophilic Substitution at the Carbonyl Center
Nucleophile/ReagentConditionsProduct(s)Reaction Type
H₂O / H⁺AcidicHexanoic acid + 2,2,2-TrichloroethanolHydrolysis
H₂O / OH⁻BasicHexanoate salt + 2,2,2-TrichloroethanolSaponification
Methanol (CH₃OH)Acid or Base CatalystMethyl hexanoate + 2,2,2-TrichloroethanolTransesterification
Ammonia (NH₃)-Hexanamide + 2,2,2-TrichloroethanolAminolysis

Reactions Involving the 2,2,2-Trichloroethyl Moiety

The trichloroethyl group is the site of several important chemical transformations, primarily due to the electron-withdrawing nature of the three chlorine atoms and their ability to participate in reductive and elimination pathways.

Reductive Cleavage of the Trichloroethyl Group (Analogous to Troc-protecting group removal)

The 2,2,2-trichloroethyl (TCE) ester group is frequently used as a protecting group for carboxylic acids in organic synthesis because it is stable under many conditions but can be removed selectively. chimia.chnih.gov This deprotection is a reductive cleavage process that regenerates the carboxylic acid.

A classic method for this transformation involves the use of zinc dust in the presence of an acid, such as acetic acid. scispace.com The proposed mechanism involves a two-step process: a metal-halogen exchange reaction followed by a 1,2-elimination that fragments the intermediate to form the zinc carboxylate, zinc chloride, and 1,1-dichloroethene. chimia.ch However, these conditions can be harsh. chimia.ch

Milder, more contemporary methods have been developed. One notable example is a radical-based method employing a titanocene (B72419) catalyst. chimia.chnih.gov In this process, titanocene(III) chloride (Cp₂TiCl) acts as an electron transfer catalyst with zinc dust as the stoichiometric reducing agent. nih.gov The mechanism involves an initial halogen-atom abstraction by the catalyst to form a carbon-centered radical, which is subsequently reduced and fragments to yield the titanocene carboxylate and 1,1-dichloroethene. chimia.ch This method avoids strong acids and aqueous conditions and can be performed at room temperature. nih.gov

Table 2: Comparison of Reductive Cleavage Methods for TCE Esters
Reagent SystemConditionsMechanism TypeKey Byproducts
Zn / Acetic AcidAcidic, often elevated temperatureTwo-electron metal-halogen exchange1,1-Dichloroethene
Cd / Acetic AcidAcidicTwo-electron metal-halogen exchange1,1-Dichloroethene
SmI₂Neutral, room temperatureSingle-electron transfer1,1-Dichloroethene
Cp₂TiCl (catalyst) / ZnNeutral, room temperatureRadical (single-electron transfer)1,1-Dichloroethene

Dehydrohalogenation Reactions and Potential Elimination Pathways

The 2,2,2-trichloroethyl group contains protons on the carbon adjacent to the trichloromethyl group, making it a potential substrate for base-induced elimination of hydrogen chloride (HCl). Such reactions, known as dehydrohalogenation, typically follow an E2 (bimolecular elimination) mechanism, which requires a strong base and an anti-periplanar arrangement of the proton and the leaving group. amazonaws.commgscience.ac.in

In the case of this compound (R-COO-CH₂-CCl₃), a strong, non-nucleophilic base could abstract a proton from the -CH₂- group, followed by the elimination of a chloride ion from the -CCl₃ group. This would result in the formation of 2,2-dichloroethenyl hexanoate. This pathway is analogous to the dehydrohalogenation of methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate, which yields the corresponding 3-(2,2-dichloroethenyl) product when treated with bases like sodium methoxide (B1231860) or 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU). google.com The rate of such E2 reactions is sensitive to the strength of the base and the solvent used. amazonaws.com

Radical Reactions and Oxidative Transformations

The C-Cl bonds in the trichloroethyl moiety are susceptible to homolytic cleavage, making this part of the molecule reactive under radical conditions. As discussed previously, the reductive cleavage of the trichloroethyl group can proceed via a radical mechanism. chimia.ch

The titanocene-catalyzed deprotection is a prime example of a synthetically useful radical reaction. chimia.chuni-bonn.de The key steps are:

Initiation: Generation of the active Cp₂TiCl catalyst from a Cp₂TiCl₂ precursor and a reducing agent (Zn).

Propagation:

Halogen abstraction from the ester by Cp₂TiCl to form a carbon-centered radical (R-COO-CH₂-C•Cl₂).

Reduction of this radical by a second equivalent of Cp₂TiCl to form an organometallic intermediate.

Fragmentation of the intermediate to release the carboxylate, 1,1-dichloroethene, and regenerate the catalyst. chimia.ch

Termination: Combination of any two radical species. libretexts.org

Specific oxidative transformations of this compound are not extensively documented. In general, the hexanoate alkyl chain could be susceptible to oxidation under harsh conditions, but the trichloroethyl group is relatively robust towards oxidation due to the high oxidation state of the chlorinated carbon.

Metal-Catalyzed Transformations

Several of the key transformations of the 2,2,2-trichloroethyl group are mediated or catalyzed by metals. These reactions primarily exploit the facility with which the C-Cl bonds can be reduced.

Titanium Catalysis: As detailed in sections 3.4.1 and 3.5, titanocene complexes are effective catalysts for the mild, radical-based reductive cleavage of the trichloroethyl group. chimia.chnih.gov This represents a significant advancement over harsher, stoichiometric metal-based methods.

Zinc-Mediated Reactions: Zinc is the most common stoichiometric metal used for the reductive cleavage of TCE esters. chimia.ch It is inexpensive and effective, though it typically requires acidic conditions. scispace.com

Other Metals: Other metals such as cadmium and indium have also been shown to effect the reductive cleavage of TCE esters, generally proceeding through a similar two-electron metal-halogen exchange mechanism. chimia.chresearchgate.net

These metal-catalyzed or mediated reactions are central to the use of the TCE group as a protecting group in chemical synthesis, allowing for its strategic removal under specific conditions.

Advanced Analytical Characterization and Spectroscopic Investigations

Chromatographic Separation Techniques

Chromatography is fundamental in separating 2,2,2-Trichloroethyl hexanoate (B1226103) from reaction mixtures, byproducts, or contaminants. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile compounds like 2,2,2-Trichloroethyl hexanoate. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. For purity assessment, GC can separate the target compound from any residual starting materials or byproducts, with the area of each peak in the resulting chromatogram being proportional to the concentration of the corresponding substance.

Quantitative analysis is achieved by running samples with known concentrations to create a calibration curve. The purity of a sample of this compound can then be determined by comparing its peak area to this standard. The use of a Flame Ionization Detector (FID) is common for such analyses, providing high sensitivity for organic compounds. For unambiguous identification, GC is often coupled with Mass Spectrometry (GC-MS), which provides structural information on the separated components. Derivatization with related compounds, such as 2,2,2-Trichloroethyl chloroformate, is a common strategy in GC-MS analysis to enhance the detection of various substances. sigmaaldrich.comthermofisher.kr

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for compounds that may not be sufficiently volatile for GC analysis. whitman.edu While this compound is amenable to GC, HPLC offers an alternative or complementary method for its analysis and purification. semanticscholar.org

In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation occurs based on the differential partitioning of the analyte between the two phases. For a moderately polar compound like an ester, a reverse-phase (RP) HPLC method would be appropriate. sielc.com This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile and water. sielc.com Components are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester carbonyl group possesses a UV chromophore.

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, allowing for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

In the ¹H NMR spectrum of this compound, each unique proton environment in the molecule produces a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

The 2,2,2-trichloroethyl group features a characteristic singlet for its two protons (CH₂), typically appearing significantly downfield due to the strong electron-withdrawing effect of the adjacent trichloromethyl group. scispace.com The hexanoate chain produces several distinct signals corresponding to the different methylene groups and the terminal methyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Protons AssignedMultiplicityIntegration
~ 4.75CCl₃CH ₂-Singlet (s)2H
~ 2.35-C(=O)CH ₂-Triplet (t)2H
~ 1.65-C(=O)CH₂CH ₂-Quintet2H
~ 1.30CH ₃(CH ₂)₂-Multiplet (m)4H
~ 0.90CH ₃-Triplet (t)3H

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. masterorganicchemistry.com The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. libretexts.org

For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the trichloroethyl group, and the individual carbons of the hexyl chain. The carbons attached to electronegative atoms (oxygen and chlorine) are shifted significantly downfield. libretexts.org For instance, in related structures, the CCl₃ carbon appears around 93.5 ppm and the adjacent CH₂ carbon appears around 78 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Carbon Atom Assigned
~ 173C =O
~ 94C Cl₃
~ 78O-C H₂-CCl₃
~ 34-C(=O)-C H₂-
~ 31-CH₂-C H₂-CH₃
~ 24-C(=O)-CH₂-C H₂-
~ 22-C H₂-CH₂-CH₃
~ 14C H₃-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub

The IR spectrum of this compound is characterized by several key absorption bands that correspond to its constituent functional groups.

Carbonyl (C=O) Stretch: The most prominent feature in the spectrum is a strong, sharp absorption band characteristic of the ester carbonyl group. This typically appears in the range of 1750-1735 cm⁻¹. The electronegative chlorine atoms on the ethyl group can cause a slight shift in this frequency compared to a simple alkyl ester. libretexts.org

Carbon-Oxygen (C-O) Stretch: Esters exhibit C-O stretching vibrations. A strong band corresponding to the C-O single bond stretch of the ester linkage is expected in the fingerprint region, generally between 1300-1150 cm⁻¹. csbsju.edulibretexts.org

Carbon-Hydrogen (C-H) Stretch: Absorptions corresponding to the stretching of C-H bonds in the alkyl (hexanoate) chain are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ region. libretexts.org

Carbon-Chlorine (C-Cl) Stretch: The vibrations associated with the carbon-chlorine bonds of the trichloromethyl group typically appear as strong absorptions in the lower frequency region of the spectrum, generally between 800-600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyl C-HStretching2960 - 2850Medium to Strong
Ester C=OStretching1750 - 1735Strong
Ester C-OStretching1300 - 1150Strong
C-ClStretching800 - 600Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides critical information about the molecular weight and fragmentation pattern of a compound. researchgate.net

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize the analyte, often causing extensive fragmentation. nih.gov While the molecular ion (M⁺) peak may be weak or absent, the resulting fragmentation pattern is highly reproducible and provides a structural fingerprint. libretexts.orgdtic.mil For this compound, key fragmentation pathways would likely include:

Cleavage of the C-O bond, leading to the formation of the hexanoyl cation.

Loss of the trichloroethoxy group.

Fragmentation of the hexyl chain.

A McLafferty rearrangement, if sterically feasible, would produce a characteristic neutral alkene loss.

In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. nih.govsemanticscholar.org This method is particularly useful for determining the molecular weight of the compound with minimal fragmentation. nih.govusda.gov For this compound (MW ≈ 261.5 g/mol ), ESI-MS would be expected to show a prominent ion corresponding to one of these adducts, confirming the molecular mass.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the elemental composition of the parent molecule and its fragments. researchgate.net By measuring the exact mass, HRMS can unequivocally confirm the molecular formula of this compound (C₈H₁₃Cl₃O₂) and distinguish it from other compounds that may have the same nominal mass. scispace.com This technique is indispensable for confirming the identity of a newly synthesized compound or an unknown analyte.

Table 3: Predicted Mass Spectrometry Data for this compound
TechniqueIon TypePredicted m/zSignificance
EI-MS[C₅H₁₁CO]⁺99.08Hexanoyl cation fragment
EI-MS[M - OCH₂CCl₃]⁺99.08Loss of the trichloroethoxy group
ESI-MS[M+H]⁺~262.0Protonated molecule
ESI-MS[M+Na]⁺~284.0Sodium adduct
HRMS[M]⁺˙259.99266Calculated exact mass for C₈H₁₃³⁵Cl₃O₂, confirming elemental composition.

Other Analytical Techniques

UV-Visible Spectroscopy for Chromophore Detection

UV-Visible spectroscopy is a valuable analytical technique for detecting the presence of chromophores, which are the parts of a molecule responsible for absorbing ultraviolet or visible light. In the case of this compound, the primary chromophore is the ester functional group (-COO-).

The electronic transitions associated with the ester group are typically n → π* and π → π* transitions. The n → π* transition involves the excitation of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital. This transition is typically weak and occurs at longer wavelengths. The π → π* transition, which is more intense, involves the excitation of an electron from a π bonding orbital to an anti-bonding π* orbital and occurs at shorter wavelengths.

For simple, non-conjugated esters, these absorptions occur in the ultraviolet region and are generally not in the visible spectrum, meaning the compound is colorless. The expected absorption maximum (λmax) for the n → π* transition of the ester group in this compound would likely fall in the range of 200-220 nm. The presence of the trichloromethyl group is not expected to significantly shift this absorption into the visible range, as it does not extend the conjugation of the chromophore.

A hypothetical UV-Visible spectrum of this compound would be expected to show a weak absorption peak in the near-UV region.

Table 1: Predicted UV-Visible Absorption Data for this compound

Chromophore Transition Predicted λmax (nm) Solvent

It is important to note that these are predicted values based on the behavior of similar ester compounds. Experimental verification would be necessary to determine the precise absorption maxima and molar absorptivity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For this technique to be applicable to this compound, the compound must first be obtained in a crystalline form. Whether a compound exists as a crystalline solid at a given temperature depends on factors such as molecular symmetry, intermolecular forces, and the efficiency with which the molecules can pack into a regular, repeating lattice.

Assuming that this compound can be crystallized, a single-crystal X-ray diffraction experiment would yield a wealth of structural information. This would include:

Precise bond lengths and angles: The exact distances between all atoms and the angles between chemical bonds could be determined with high precision.

Conformation: The three-dimensional shape or conformation of the molecule in the solid state would be revealed. This would show the spatial arrangement of the hexanoate chain and the 2,2,2-trichloroethyl group.

Intermolecular interactions: The analysis of the crystal packing would reveal any significant intermolecular forces, such as dipole-dipole interactions or van der Waals forces, that hold the molecules together in the crystal lattice.

Unit cell parameters: The dimensions and angles of the unit cell, the basic repeating unit of the crystal, would be determined.

As of the current literature, a crystal structure for this compound has not been reported. If a crystal structure were to be determined, the resulting data would be deposited in a crystallographic database and would be invaluable for understanding the solid-state properties of this compound.

Table 2: Hypothetical Crystallographic Data Obtainable for this compound

Parameter Information Provided
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry elements present in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The size and shape of the repeating unit of the crystal.
Z The number of molecules in the unit cell.
Bond Lengths (Å) The precise distances between bonded atoms.
Bond Angles (°) The precise angles between adjacent chemical bonds.

This information would provide a definitive structural characterization of this compound in the solid state.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Ab-initio Hartree-Fock (HF) methods are a fundamental approach in quantum chemistry that approximates the many-electron wavefunction as a single Slater determinant. researchgate.netpubtexto.com While often serving as a starting point for more advanced calculations, HF methods can provide useful qualitative insights into molecular structure and electron distribution. researchgate.netyoutube.com For molecules similar to 2,2,2-Trichloroethyl hexanoate (B1226103), HF calculations have been used in conjunction with other methods to investigate conformational stability and molecular structure. dntb.gov.ua For instance, in the study of related compounds, ab initio calculations at the MP2 level, which is a post-Hartree-Fock method, have been employed to complement experimental data and provide a more accurate description of electron correlation effects. conicet.gov.arrsc.orgresearchgate.net

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. mdpi.comnih.govprace-ri.eu DFT methods are based on the principle that the energy of a system can be determined from its electron density. kcl.ac.uk These methods have been successfully applied to study the structure and properties of esters containing the 2,2,2-trichloroethyl group. conicet.gov.arnih.gov

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. dftk.orgarxiv.orgarxiv.orgfaccts.de For analogs of 2,2,2-Trichloroethyl hexanoate, such as 2,2,2-trichloroethylacetate, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine optimized bond lengths, bond angles, and dihedral angles for different conformers. conicet.gov.ar For example, the predicted C=O bond lengths for the C1 and Cs conformers of 2,2,2-trichloroethylacetate were calculated to be 1.202 Å and 1.204 Å, respectively. conicet.gov.ar

Electronic structure analysis provides information about the distribution of electrons within the molecule. From DFT calculations, molecular properties such as ionization potential, electronegativity, chemical potential, and chemical hardness can be deduced from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net

Table 1: Calculated Bond Lengths for Conformers of a 2,2,2-Trichloroethyl Ester Analog (2,2,2-trichloroethylacetate) using B3LYP/6-311++G(d,p)

Parameter C1 Conformer (Å) Cs Conformer (Å)
C=O 1.202 1.204

Data derived from studies on analogous compounds. conicet.gov.ar

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. q-chem.com These calculations are typically carried out after a geometry optimization to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies). nih.gov For 2,2,2-trichloroethylacetate, DFT calculations have been used to compute the vibrational frequencies for its different conformers. conicet.gov.arnih.gov The calculated frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. conicet.gov.arnih.gov This combined experimental and theoretical approach has confirmed the presence of multiple conformers for similar molecules in the liquid and solid phases. conicet.gov.ar

Density Functional Theory (DFT) Methods

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. mdpi.comnih.govrsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and dynamics of a molecule over time.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comutdallas.eduscribd.com For esters containing the 2,2,2-trichloroethyl group, computational studies have shown the existence of multiple stable conformers. conicet.gov.arrsc.orgresearchgate.net For 2,2,2-trichloroethylacetate, two conformers, one with C1 symmetry (anti, gauche) and another with Cs symmetry (anti, anti), have been identified through DFT calculations. conicet.gov.arnih.gov

The relative stability of these conformers can be assessed by comparing their calculated total energies. For 2,2,2-trichloroethylacetate, calculations at the B3LYP/6-311++G(d,p) level indicated that the Cs symmetric conformer is lower in energy by approximately 1.58 kJ mol⁻¹. conicet.gov.ar This suggests that the Cs conformer would be slightly more abundant at equilibrium. The conformational preference is influenced by a balance of steric and electronic effects.

Table 2: Calculated Relative Energy of Conformers for a 2,2,2-Trichloroethyl Ester Analog (2,2,2-trichloroethylacetate)

Method Conformer Relative Free Energy (kJ mol⁻¹)
B3LYP/6-311++G(d,p) C1 1.58
B3LYP/6-311++G(d,p) Cs 0.00
mPW1PW91/6-311++G(d,p) C1 2.46
mPW1PW91/6-311++G(d,p) Cs 0.00

Data derived from studies on analogous compounds. conicet.gov.ar


Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for understanding the intricate mechanisms of chemical reactions. nih.govrsc.org By mapping potential energy surfaces, chemists can identify transition states, intermediates, and the energy barriers that separate them, providing a detailed picture of how a reaction proceeds. rsc.org For this compound, key reactions amenable to such study include its synthesis via Fischer esterification and its hydrolysis.

The acid-catalyzed Fischer esterification of hexanoic acid with 2,2,2-trichloroethanol (B127377) is a primary route to synthesizing this compound. The mechanism involves several equilibrium steps, including the initial protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water. masterorganicchemistry.com

Computational transition state analysis would focus on the rate-determining steps of this pathway. A critical step is the nucleophilic attack of the 2,2,2-trichloroethanol oxygen on the protonated carbonyl carbon of hexanoic acid to form a tetrahedral intermediate.

Transition State (TS1) for Nucleophilic Attack:

Geometry : The calculation would identify a transition state geometry where the C-O bond between the alcohol oxygen and the carbonyl carbon is partially formed. The carbonyl carbon would be moving from a trigonal planar to a tetrahedral geometry. The attacking oxygen of the alcohol would bear a partial positive charge, while the carbonyl oxygen would have a partial negative charge.

Vibrational Analysis : A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis. This frequency corresponds to the motion along the reaction coordinate—in this case, the formation of the new C-O bond and the breaking of the C=O pi bond.

Similarly, the collapse of the tetrahedral intermediate to release water involves another key transition state.

Transition State (TS2) for Water Elimination:

Geometry : This transition state would feature a partially broken C-O bond to the leaving water molecule and a partially reformed C=O double bond of the ester. The leaving water molecule would be protonated, making it a good leaving group.

By analyzing the geometries and electronic structures of these transition states, researchers can gain insight into the steric and electronic factors that control the reaction. researchgate.net The strong electron-withdrawing effect of the -CCl₃ group on the attacking alcohol, for instance, would be reflected in the charge distribution and bond lengths of the calculated transition state structure.

Once the stationary points on the reaction pathway (reactants, intermediates, transition states, and products) are located, their relative energies can be calculated to construct a reaction coordinate diagram. The energy difference between the reactants and a transition state is the activation energy, or energy barrier, which is a primary determinant of the reaction rate. nih.gov

For the Fischer esterification of hexanoic acid and 2,2,2-trichloroethanol, the reaction pathway would proceed as follows:

Reactants : Hexanoic acid + protonated 2,2,2-trichloroethanol.

TS1 : Transition state for the nucleophilic attack of the alcohol.

Intermediate : Tetrahedral intermediate.

TS2 : Transition state for the elimination of water.

Products : Protonated this compound + water.

The electron-withdrawing nature of the trichloromethyl group in 2,2,2-trichloroethanol decreases the nucleophilicity of its hydroxyl group compared to a non-halogenated alcohol like ethanol. Computationally, this effect would manifest as a higher energy barrier (higher activation energy) for the initial nucleophilic attack (TS1). This suggests that the esterification reaction with 2,2,2-trichloroethanol would likely be slower than with less sterically hindered and more nucleophilic alcohols, assuming all other conditions are equal.

A hypothetical energy profile for this reaction is presented in the table below, illustrating the relative energies of each species along the reaction coordinate.

SpeciesHypothetical Relative Energy (kJ/mol)Description
Reactants (Protonated Acid + Alcohol)0Reference energy level.
Transition State 1 (TS1)+75Energy barrier for the nucleophilic attack of the alcohol.
Tetrahedral Intermediate+10A meta-stable intermediate along the reaction path.
Transition State 2 (TS2)+65Energy barrier for the elimination of the water molecule.
Products (Protonated Ester + Water)-15Overall reaction is exothermic.

These computational approaches provide a molecular-level understanding that is often inaccessible through experimental methods alone, offering detailed insights into the dynamics and energetics that govern the chemical behavior of this compound. rsc.orgnih.gov

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate or Reagent

2,2,2-Trichloroethyl hexanoate (B1226103) serves as a versatile, though specialized, intermediate in organic synthesis. Its utility stems from the unique properties of the 2,2,2-trichloroethyl group, which can be strategically manipulated or removed under specific conditions, allowing for the controlled formation of various derivatives.

Precursor for Hexanoic Acid Derivatives

The primary role of 2,2,2-trichloroethyl hexanoate in this context is as a protected form of hexanoic acid. Hexanoic acid and its esters are valuable in the manufacturing of artificial flavors, perfumes, and hexyl derivatives like hexylphenols wikipedia.org. By masking the reactive carboxylic acid group as a 2,2,2-trichloroethyl ester, chemists can perform reactions on other parts of a more complex molecule without interference from the acid functionality.

Following the desired transformations, the hexanoate moiety can be revealed. The ester can be hydrolyzed under basic or acidic conditions to yield hexanoic acid. Alternatively, it can undergo transesterification with other alcohols to produce different hexanoate esters, such as ethyl hexanoate or hexyl hexanoate, which are themselves useful in various industrial applications magritek.comwikipedia.org. This strategy allows this compound to act as a stable precursor that can be converted into a range of hexanoic acid derivatives on demand.

Source of 2,2,2-Trichloroethanol (B127377) in Multi-step Syntheses

During deprotection reactions where the ester group of this compound is cleaved, 2,2,2-trichloroethanol is released as a byproduct wikipedia.org. While often considered waste, in a carefully designed synthetic sequence (a concept known as atom economy), this released alcohol can potentially be utilized in a subsequent step of the same synthesis. 2,2,2-Trichloroethanol is a reagent used in its own right, for example, in the preparation of other protected functional groups or as a starting material for various chlorinated compounds sigmaaldrich.commerckmillipore.comscbt.com. Therefore, the cleavage of this compound can be viewed as a method for the in situ generation of 2,2,2-trichloroethanol under specific, often reductive, conditions.

Protecting Group Strategy for Specific Functional Groups (by analogy to Troc group)

The most significant application of the 2,2,2-trichloroethyl ester is as a protecting group for carboxylic acids researchgate.net. This strategy is analogous to the more widely known 2,2,2-trichloroethoxycarbonyl (Troc) group, which is used to protect alcohols, amines, and thiols total-synthesis.comchem-station.comwikipedia.org. The 2,2,2-trichloroethyl (Tce) group in this compound renders the carboxylic acid functional group of hexanoic acid inert to a wide range of reaction conditions under which other protecting groups might be unstable.

The key advantage of the Tce/Troc protecting group family is its unique deprotection mechanism. Unlike ester groups such as methyl or ethyl esters that are typically cleaved by hydrolysis, the Tce group is removed under mild, reductive conditions uchicago.edu. This is most commonly achieved using zinc dust in the presence of a proton source like acetic acid or an aqueous buffer researchgate.nettotal-synthesis.comchem-station.com. The reaction proceeds via a reductive elimination (beta-elimination) mechanism, which is highly selective and leaves many other functional groups and protecting groups (such as Boc, Fmoc, or silyl ethers) intact total-synthesis.com. This orthogonality is crucial in complex multi-step syntheses, allowing chemists to selectively unmask the carboxylic acid at the desired stage.

Deprotection Reagent Typical Conditions Functional Group Deprotected Reference
Zinc (Zn) PowderAcetic Acid (AcOH) or THF/H₂OTroc-amines, Troc-alcohols, Tce-esters total-synthesis.comchem-station.comuchicago.edu
Cadmium-Lead Couple (Cd-Pb)THF/Aqueous BufferTroc-amines total-synthesis.com
ElectrolysisControlled PotentialTroc-amines, Troc-alcohols tcichemicals.com
Trimethyltin hydroxide (B78521)1,2-dichloroethaneTroc-protected alcohols, thiols, and amines nih.gov

This table presents common deprotection conditions for the Troc/Tce family of protecting groups.

Derivatization Agent in Analytical Chemistry

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a given analytical technique gcms.czsigmaaldrich.com. This compound can be viewed as the derivatized form of hexanoic acid, a modification that significantly improves its analysis by gas chromatography (GC) and mass spectrometry (MS).

Formation of Volatile Derivatives for GC Analysis

Gas chromatography requires analytes to be volatile and thermally stable. Free carboxylic acids like hexanoic acid are polar and can form strong hydrogen bonds, which reduces their volatility and can lead to poor chromatographic performance, such as peak tailing and irreversible adsorption on the GC column shimadzu.com.

Converting hexanoic acid into its 2,2,2-trichloroethyl ester (this compound) overcomes these issues. The derivatization reaction, typically performed with 2,2,2-trichloroethanol, masks the polar carboxylic acid group, resulting in a less polar and more volatile compound that is well-suited for GC analysis jfda-online.com. Furthermore, the introduction of chlorine atoms makes the derivative highly sensitive to electron capture detection (ECD), a specialized GC detector that is particularly responsive to halogenated compounds gcms.cznih.gov. This allows for the trace-level detection of hexanoic acid in complex samples. The use of related chloroformate reagents, such as 2,2,2-trichloroethyl chloroformate, for derivatizing various analytes for GC/MS analysis is a well-established technique researchgate.netsigmaaldrich.com.

Property Hexanoic Acid (Underivatized) This compound (Derivatized)
Volatility LowHigh
Polarity HighLow
Hydrogen Bonding StrongNone
GC Peak Shape Often poor (tailing)Typically sharp and symmetrical
Detector Suitability FIDFID, ECD (high sensitivity)

This table compares the analytical properties of hexanoic acid before and after derivatization.

Enhancement of Detectability in Mass Spectrometry

When coupled with mass spectrometry, derivatization can enhance ionization efficiency and produce more structurally informative fragmentation patterns nih.gov. The 2,2,2-trichloroethyl ester of hexanoic acid offers a distinct advantage in MS detection due to the isotopic signature of chlorine.

Based on a comprehensive search of available scientific and industrial literature, there is no specific information regarding the applications of the chemical compound This compound in the requested areas.

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Investigation in Industrial Chemical Processes (e.g., as a solvent or additive)

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Environmental Behavior and Degradation Mechanisms of 2,2,2 Trichloroethyl Hexanoate

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical substance through non-biological processes. For 2,2,2-trichloroethyl hexanoate (B1226103), these pathways include hydrolysis, photolysis, and thermal degradation. In many instances, abiotic degradation of chlorinated hydrocarbons is a slower process compared to microbial degradation but can lead to complete mineralization. core.ac.uknih.gov

In aqueous environments, 2,2,2-trichloroethyl hexanoate is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one or more chemical bonds. The ester linkage in this compound is the primary site for hydrolytic attack. This reaction breaks the ester bond, yielding hexanoic acid and 2,2,2-trichloroethanol (B127377).

Table 1: Predicted Hydrolysis Products of this compound

Reactant Products
This compound Hexanoic acid
2,2,2-Trichloroethanol

Photolysis is the decomposition of chemical compounds by light. The susceptibility of this compound to photolysis depends on its ability to absorb ultraviolet (UV) radiation. While specific spectral data for this compound is limited, chlorinated alkanes, in general, can undergo photolytic degradation. The carbon-chlorine bonds in the 2,2,2-trichloroethyl group are the most likely sites for photochemical reactions.

Upon absorption of UV radiation, the C-Cl bond can undergo homolytic cleavage, generating a trichloroethyl radical and a chlorine radical. These highly reactive radical species can then participate in a variety of secondary reactions with other molecules in the environment, such as hydrogen abstraction or reaction with molecular oxygen, leading to a cascade of degradation products. The presence of photosensitizers in the environment, such as humic substances, can also accelerate the photodegradation of chlorinated organic compounds.

Thermal degradation involves the breakdown of a compound at elevated temperatures. While significant thermal decomposition of this compound is unlikely to be a primary degradation pathway under typical environmental conditions, it can be relevant in specific scenarios such as industrial processes or waste treatment.

The thermal decomposition of similar chlorinated compounds can proceed through various mechanisms, including dehydrochlorination, where a molecule of hydrogen chloride (HCl) is eliminated. core.ac.uknih.gov For this compound, elevated temperatures could lead to the cleavage of the ester bond or the elimination of HCl from the trichloroethyl group, initiating a series of further decomposition reactions. The stability of related compounds like 2,2,2-trichloroethyl chloroformate, which has a boiling point of 171-172 °C, suggests that significant thermal degradation of this compound would require temperatures exceeding those typically found in the environment. scispace.com

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant pathway for the removal of organic pollutants from the environment.

A wide range of bacteria and fungi have been shown to degrade chlorinated hydrocarbons and esters, suggesting that this compound is also susceptible to microbial degradation. nih.govresearchgate.net Microorganisms can utilize organic compounds as a source of carbon and energy, leading to their mineralization to carbon dioxide, water, and inorganic ions.

Under aerobic conditions (in the presence of oxygen), the biodegradation of this compound is likely to be initiated by the enzymatic hydrolysis of the ester bond. This initial step would be carried out by esterase enzymes, which are common in a wide variety of microorganisms. This reaction would yield hexanoic acid and 2,2,2-trichloroethanol.

Following the initial hydrolysis, the two resulting compounds would be further degraded through separate metabolic pathways:

Degradation of Hexanoic Acid: Hexanoic acid is a fatty acid that can be readily metabolized by many bacteria and fungi through the β-oxidation pathway. nih.gov In this process, the hexanoic acid is activated to hexanoyl-CoA and then sequentially oxidized, with the removal of two-carbon acetyl-CoA units in each cycle. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 and H2O.

Degradation of 2,2,2-Trichloroethanol: The aerobic degradation of 2,2,2-trichloroethanol can proceed through oxidation to 2,2,2-trichloroacetaldehyde and then to trichloroacetic acid. rug.nl Subsequent degradation of trichloroacetic acid can occur through various enzymatic reactions, leading to the cleavage of the carbon-chlorine bonds and eventual mineralization. For instance, some microorganisms can convert trichloroacetic acid to dichloroacetic acid and then further down the degradation pathway.

Table 2: Postulated Aerobic Biodegradation Pathway of this compound

Step Reaction Intermediate/Product
1 Enzymatic Hydrolysis Hexanoic acid + 2,2,2-Trichloroethanol
2a β-oxidation of Hexanoic acid Acetyl-CoA
2b Oxidation of 2,2,2-Trichloroethanol 2,2,2-Trichloroacetaldehyde
3b Oxidation of 2,2,2-Trichloroacetaldehyde Trichloroacetic acid
4b Dechlorination and further degradation Mineralization (CO2, H2O, Cl-)

Several bacterial genera, such as Pseudomonas, Rhodococcus, and Mycobacterium, are known to be involved in the degradation of chlorinated aliphatic compounds and could potentially play a role in the breakdown of this compound. mdpi.com

Biodegradation by Microorganisms (Bacteria, Fungi)

Anaerobic Degradation Mechanisms

Under anaerobic conditions, the degradation of this compound is expected to proceed through a multi-step process, initiated by the cleavage of the ester bond.

The primary mechanism is the hydrolytic cleavage of the ester linkage, which can be either biotic (enzyme-mediated) or abiotic. This hydrolysis yields two primary intermediate compounds: hexanoic acid and 2,2,2-trichloroethanol.

Following hydrolysis, the subsequent degradation pathways for these two intermediates differ significantly:

2,2,2-Trichloroethanol: This chlorinated alcohol is expected to undergo sequential reductive dechlorination. In this process, anaerobic microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen atoms. frtr.govnih.gov This is a well-documented pathway for other chlorinated ethanes and ethenes under anaerobic conditions. nih.govnih.goverwiki.net The process would likely reduce 2,2,2-trichloroethanol to 1,1-dichloroethanol, then to chloroethanol, and ultimately to ethanol.

Hexanoic Acid: This six-carbon fatty acid is readily biodegradable under anaerobic conditions. researchgate.netnih.gov Microorganisms can metabolize it through the β-oxidation pathway to produce acetyl-CoA, which then enters central metabolic pathways for energy production. nih.govresearchgate.netwikipedia.org

Identification of Biodegradation Products and Intermediates

Based on the predicted anaerobic degradation mechanisms, a series of intermediates and final products can be identified. The initial hydrolysis creates a divergence in the degradation pathway, leading to both chlorinated and non-chlorinated intermediates.

Table 1: Potential Biodegradation Products and Intermediates of this compound

Classification Compound Name Chemical Formula Degradation Pathway
Primary Intermediates Hexanoic acid C₆H₁₂O₂ Ester Hydrolysis
2,2,2-Trichloroethanol C₂H₃Cl₃O Ester Hydrolysis
Secondary Intermediates (Chlorinated) 1,1-Dichloroethanol C₂H₄Cl₂O Reductive Dechlorination
Chloroethanol C₂H₅ClO Reductive Dechlorination
Secondary Intermediates (Non-Chlorinated) Ethanol C₂H₅OH Reductive Dechlorination
Acetyl-CoA C₂₃H₃₈N₇O₁₇P₃S β-Oxidation of Hexanoic Acid
Final Products Ethene C₂H₄ Further reduction/elimination
Carbon Dioxide CO₂ Complete Mineralization
Chloride Cl⁻ Reductive Dechlorination

Factors Influencing Biodegradation Rate

The rate of biodegradation of this compound and its intermediates is controlled by a variety of environmental factors that affect microbial activity and the bioavailability of the compound.

pH: Microbial enzymatic activity is optimal within a specific pH range, typically near neutral (pH 6.5-8.0) for many degrading consortia. Extreme pH values can denature enzymes and inhibit or halt biodegradation.

Temperature: Biodegradation rates are temperature-dependent. Mesophilic conditions (20-40°C) generally favor higher rates of microbial activity for many environmental systems. Lower temperatures significantly slow down metabolic processes.

Nutrient Availability: Microorganisms require essential nutrients, particularly nitrogen and phosphorus, for growth and metabolism. A lack of these nutrients can be a significant limiting factor in the biodegradation of organic contaminants.

Redox Potential: The anaerobic degradation, specifically reductive dechlorination, requires a sufficiently low oxidation-reduction potential (ORP). The presence of more energetically favorable electron acceptors, such as oxygen, nitrate, or sulfate (B86663), can inhibit the dechlorination process. frtr.gov

Bioavailability: The extent to which the compound is available to microorganisms influences degradation rates. Factors like low water solubility and strong adsorption to soil can reduce bioavailability and slow the degradation process.

Microbial Population: The presence of specific microbial consortia capable of both ester hydrolysis and reductive dechlorination is essential. The absence of competent microorganisms, particularly dehalogenating species like Dehalococcoides, can lead to the accumulation of chlorinated intermediates. nih.gov

Table 2: Influence of Environmental Factors on Biodegradation Rate

Factor Optimal Condition for Anaerobic Degradation Impact of Sub-Optimal Condition
pH Neutral (6.5 - 8.0) Slows or inhibits enzyme activity
Temperature Mesophilic (20-40°C) Reduces microbial metabolic rates
Nutrients Sufficient N, P, and trace elements Limits microbial growth and activity
Redox Potential Low (< -100 mV) Inhibits reductive dechlorination

| Bioavailability | High (dissolved phase) | Slows degradation due to mass transfer limits |

Environmental Fate and Distribution

The distribution of this compound in the environment is dictated by its physicochemical properties, which influence its partitioning between air, water, soil, and sediment.

Table 3: Estimated Physicochemical Properties for this compound and Related Compounds

Property Estimated Value Significance
Molecular Weight 247.55 g/mol Influences diffusion and transport
LogKow (Octanol-Water Partition Coeff.) ~3.9 - 4.5 Moderate potential for sorption and bioaccumulation
Water Solubility Low to Moderate Affects transport in water and bioavailability
Vapor Pressure Low Low to moderate potential for volatilization
Koc (Soil Organic Carbon-Water (B12546825) Coeff.) ~500 - 1500 L/kg Moderate adsorption to soil/sediment organic matter

Note: Values are estimated based on quantitative structure-activity relationship (QSAR) models and data from structurally similar compounds, as direct experimental data is scarce. epa.gov

Volatilization from Water and Soil

Volatilization is the process by which a chemical transfers from soil or water into the air. This process is governed by the compound's vapor pressure and its Henry's Law constant. Based on estimations for structurally similar compounds, this compound is expected to have a relatively low vapor pressure. sigmaaldrich.com This suggests that volatilization from soil surfaces would not be a primary fate process, especially when compared to more volatile chlorinated solvents. Its low to moderate water solubility and relatively high molecular weight also indicate that its tendency to escape from water into the air would be limited.

Adsorption to Soil and Sediment

The tendency of this compound to adsorb to soil and sediment particles is primarily influenced by its hydrophobicity, which is estimated by its octanol-water partition coefficient (LogKow). With an estimated LogKow in the range of 3.9 to 4.5, the compound is expected to have a moderate affinity for partitioning into the organic matter fraction of soils and sediments. This suggests that in aquatic and terrestrial environments, a significant fraction of the compound could become bound to solids, reducing its mobility in groundwater and its bioavailability for microbial degradation. The soil organic carbon-water partitioning coefficient (Koc) is likely to be in the range that indicates moderate immobility.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Traditional esterification methods often rely on stoichiometric acid catalysts, high temperatures, and the removal of water, which can be energy-intensive and generate waste. The synthesis of 2,2,2-Trichloroethyl hexanoate (B1226103) would benefit from the development of more sustainable and efficient routes.

Future research should focus on biocatalytic methods, employing enzymes such as lipases. nih.gov Enzymatic esterification operates under mild conditions (lower temperatures and pressures) and can exhibit high selectivity, reducing the formation of by-products. researchgate.net Investigating the efficacy of various immobilized lipases in non-aqueous solvents or solvent-free systems for this specific esterification could lead to a greener manufacturing process. nih.gov

Another promising avenue is the exploration of flow chemistry. Continuous flow reactors offer superior heat and mass transfer, improved safety, and the potential for straightforward scaling. Developing a flow-based synthesis would allow for precise control over reaction parameters, potentially increasing yield and purity while minimizing reaction time and energy consumption.

Furthermore, research into alternative activating groups for the alcohol or carboxylic acid could yield milder reaction pathways. For instance, the use of 2,2,2-trichloroacetimidate-based reagents has been shown to be effective for forming other esters under neutral conditions, and similar strategies could be adapted for this compound. mdpi.comresearchgate.net

Table 1: Proposed Research on Sustainable Synthetic Routes

Research Area Proposed Methodology Key Objectives
Biocatalysis Screening of immobilized lipases (e.g., from Candida antarctica) in solvent-free or green solvent systems. Achieve high conversion rates (>95%) under mild conditions; develop a reusable catalyst system.
Flow Chemistry Design and optimization of a continuous flow reactor setup using a solid-supported acid catalyst. Minimize reaction time; maximize space-time yield; enable facile purification.

Exploration of Advanced Catalytic Systems for Transformations

The trichloroethyl moiety is a key functional handle that can be targeted for subsequent chemical transformations. Research into advanced catalytic systems to selectively modify this group is a critical future direction. The reductive cleavage of 2,2,2-trichloroethyl (TCE) esters is a known deprotection strategy in organic synthesis, often using stoichiometric zinc powder. cdnsciencepub.comresearchgate.net

Future work should aim to replace stoichiometric reagents with catalytic systems. For example, titanocene-catalyzed reductive cleavage has been reported for TCE esters, offering a milder, radical-based method. nih.govchimia.ch Expanding this methodology to 2,2,2-Trichloroethyl hexanoate and optimizing the catalyst turnover number would be a significant advancement.

Additionally, photocatalysis and electrocatalysis present modern approaches for controlled dehalogenation. acs.org Visible-light-driven photocatalysis, using transition metal complexes or organic dyes, could enable selective single or double dehalogenation, leading to novel dichlorinated or monochlorinated vinyl esters. researchgate.netnih.govsemanticscholar.org Such transformations would dramatically expand the synthetic utility of the parent compound. Electrochemical reduction on tailored electrode surfaces could provide a reagent-free method for dehalogenation, with the reaction outcome controlled by the applied potential.

Table 2: Proposed Research on Advanced Catalytic Transformations | Research Area | Proposed Catalytic System | Target Transformation | Expected Outcome | | --- | --- | --- | | Homogeneous Catalysis | Titanocene (B72419) complexes (e.g., Cp₂TiCl) with a recyclable terminal reductant. | Complete reductive cleavage of the trichloroethyl group. | A highly efficient, low-waste deprotection method for the hexanoate moiety. | | Photocatalysis | Ruthenium or Iridium-based photosensitizers with a hydrogen atom donor. | Stepwise, selective C-Cl bond cleavage. | Access to novel dichloro- and monochloro-ethyl hexanoate derivatives. | | Electrocatalysis | Silver or copper-based cathodes in a divided cell setup. | Controlled, potential-dependent dehalogenation. | A green, reagent-free method for producing a portfolio of halogenated hexanoates. |

In-depth Mechanistic Studies through Advanced Spectroscopic and Computational Methods

A thorough understanding of the reaction mechanisms for both the synthesis and transformation of this compound is crucial for process optimization and the rational design of new catalysts.

Advanced spectroscopic techniques should be employed to probe reaction pathways in real-time. In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can monitor the concentration of reactants, intermediates, and products, providing invaluable kinetic data. For instance, the characteristic proton signal of the Troc group (2,2,2-trichloroethoxycarbonyl) is easily detectable by ¹H NMR, allowing for straightforward monitoring of reactions involving this moiety. scispace.com

Complementing experimental work, computational chemistry, particularly Density Functional Theory (DFT), should be utilized to model reaction profiles. arizona.edu DFT calculations can elucidate transition state geometries and activation energies for proposed synthetic and catalytic pathways. nih.gov This approach can help explain observed selectivity, predict the most favorable reaction conditions, and guide the design of more efficient catalysts. For example, computational studies could model the stepwise halogen-atom abstraction in titanocene-catalyzed cleavage or the electron transfer processes on an electrode surface during electrochemical reduction. chimia.charizona.edu

Table 3: Proposed Mechanistic Study Methodologies

Methodology Technique/Approach Information Gained
Spectroscopic Analysis In-situ NMR, Raman, and FT-IR Spectroscopy Real-time kinetic data; identification of transient intermediates; catalyst resting states.
Computational Modeling Density Functional Theory (DFT); Molecular Electron Density Theory (MEDT). nih.gov Reaction energy profiles; transition state structures; solvent effects; catalyst-substrate interactions.

Expanding Applications in Green Chemistry and Sustainable Materials

The principles of green chemistry encourage the use of chemicals that are functional, efficient, and environmentally benign. echochemgroup.com Future research should investigate applications for this compound that align with these principles.

One potential application lies in the development of new biodegradable polymers. Aliphatic polyesters are a well-known class of biodegradable materials. nih.govcmu.eduspecificpolymers.com The hexanoate backbone of the molecule is a feature common to monomers used in such polymers. Research could explore the polymerization of functionalized derivatives of this compound to create novel poly(ester amide)s or other copolymers with tunable properties. mdpi.com The trichloroethyl group could serve as a latent functional site for post-polymerization modification, allowing for the introduction of cross-linking agents or other functionalities to tailor the material's mechanical properties and degradation rate. nih.gov

Furthermore, the compound could be investigated as a building block for "design for degradation" strategies. rsc.org The C-Cl bonds are susceptible to reductive cleavage under specific environmental conditions, such as in anaerobic microbial communities. nih.govresearchgate.net This suggests that materials derived from this compound could be designed to break down into smaller, innocuous molecules at the end of their lifecycle.

Table 4: Proposed Research in Green Chemistry Applications

Application Area Research Focus Potential Impact
Biodegradable Polymers Synthesis of copolymers using derivatives of this compound. Creation of new materials with tunable thermal properties, mechanical strength, and degradation profiles. mdpi.com
Functional Monomers Use of the trichloroethyl group as a handle for post-polymerization modification. Development of functional materials for biomedical applications like drug delivery systems or tissue engineering scaffolds.

Comprehensive Environmental Impact Assessment Beyond Degradation

Given the presence of chlorine atoms, a thorough assessment of the environmental fate and impact of this compound is imperative before any large-scale application is considered. Many organochlorine compounds are known for their persistence, potential for bioaccumulation, and toxicity. nih.govchesci.comijcrt.org

Future research must move beyond simple degradation studies and evaluate the compound's broader ecosystem-level effects. This includes investigating its potential for long-range environmental transport, similar to studies conducted on chlorinated paraffins and PCBs. nih.govnih.gov The compound's partitioning behavior between air, water, soil, and biota should be modeled and experimentally verified.

Bioaccumulation studies using representative aquatic and terrestrial organisms are essential to determine if the compound magnifies through the food web. igi-global.com Furthermore, ecotoxicology research should assess potential impacts on non-target species, including microbial community function (e.g., nitrogen cycling, carbon respiration in soils), aquatic invertebrates, and vertebrates. Chronic, low-dose exposure studies are needed to identify potential sublethal effects that could disrupt ecosystem balance. lupinepublishers.com

Table 5: Proposed Environmental Impact Assessment Framework

Assessment Area Key Parameters to Investigate Relevant Methodologies
Environmental Fate Persistence (half-life in soil, water); Mobility (adsorption/desorption coefficients); Long-range transport potential. Laboratory incubation studies; high-performance liquid chromatography (HPLC); multimedia fate modeling. nih.govosti.govresearchgate.net
Bioaccumulation Bioconcentration Factor (BCF) in aquatic organisms; Biomagnification potential. OECD guideline tests with fish and invertebrates; food chain modeling.
Ecotoxicology Acute and chronic toxicity to representative species (algae, daphnids, fish); effects on soil microbial diversity and function. Standardized ecotoxicity assays; next-generation sequencing for microbial community analysis.

Q & A

Q. What are the established synthetic routes for 2,2,2-Trichloroethyl hexanoate, and what factors influence reaction efficiency?

The synthesis typically involves esterification between hexanoic acid and 2,2,2-trichloroethanol. A common method employs chloroformate-mediated coupling , where 2,2,2-trichloroethyl chloroformate (TCEC) acts as an activating agent. This approach minimizes side reactions and improves yield compared to direct acid-alcohol condensation. Critical parameters include:

  • Temperature control (reactions often proceed at 0–25°C to avoid decomposition).
  • Solvent selection (anhydrous dichloromethane or THF is preferred).
  • Stoichiometric ratios (excess TCEC ensures complete activation of the carboxylic acid).
    Alternative routes may involve transesterification of hexanoate esters under acidic or basic conditions, though steric hindrance from the trichloroethyl group can limit efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the trichloroethyl group (δ 4.5–5.0 ppm for the –OCH2_2CCl3_3 moiety) and hexanoyl chain (δ 0.8–2.3 ppm).
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) shows a molecular ion cluster at m/z 248–252 (M+^+) with fragmentation patterns indicative of CCl3_3 loss.
  • Gas Chromatography (GC) : Paired with flame ionization detection (FID) or MS, GC resolves trace impurities (e.g., unreacted starting materials). Derivatization is unnecessary due to the compound’s volatility .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of volatile vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Storage : Keep in airtight containers away from oxidizing agents and moisture to prevent hydrolysis.
  • Waste Disposal : Follow EPA guidelines for halogenated organic waste, as improper disposal risks environmental persistence .

Advanced Research Questions

Q. How does the electron-withdrawing trichloroethyl group influence the reactivity of the ester in catalytic transformations?

The –CCl3_3 group significantly lowers the electron density at the ester carbonyl, enhancing its susceptibility to nucleophilic attack. This property is exploited in:

  • Pd-catalyzed C–H functionalization : The ester acts as a directing group, enabling regioselective activation of proximal C–H bonds in aromatic systems.
  • Hydrolysis studies : Under basic conditions, the ester hydrolyzes faster than non-halogenated analogs, facilitating kinetic studies of esterase enzymes.
    Challenges include steric hindrance, which may reduce catalytic turnover in bulky substrates .

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies often arise from:

  • Impurity profiles : Trace Cl^- ions (from TCEC degradation) can catalyze side reactions. Use of molecular sieves or anhydrous conditions mitigates this.
  • Analytical variability : Cross-validate yields via GC-MS and 1^1H NMR integration of the –OCH2_2CCl3_3 signal.
  • Scale effects : Microscale reactions (<1 mmol) may overestimate yields due to evaporation losses; pilot-scale trials (10–100 mmol) provide more reliable data .

Q. How can this compound be utilized as a derivatizing agent in analytical chemistry?

The ester’s strong electrophilicity makes it ideal for derivatizing amines and alcohols in GC-MS workflows. For example:

  • Amphetamine analysis : Derivatization masks polar functional groups, improving chromatographic resolution and sensitivity.
  • Mechanistic insights : The reaction’s stoichiometry and byproducts (e.g., HCl release) provide clues about substrate reactivity in complex matrices.
    Optimization involves pH control (neutral to slightly acidic) and reaction time (<30 minutes) to prevent over-derivatization .

Q. What role does this compound play in studying enzyme-substrate interactions?

The compound serves as a mechanistic probe for esterases and lipases. Key applications include:

  • Inhibition assays : The –CCl3_3 group mimics transition states in hydrolysis, enabling competitive inhibition studies.
  • Active-site mapping : 19^{19}F NMR or X-ray crystallography of enzyme-bound analogs reveals binding motifs.
    Controlled hydrolysis experiments (e.g., stopped-flow kinetics) quantify catalytic efficiency and solvent isotope effects .

Methodological Considerations

  • Data Validation : Cross-reference synthetic yields with orthogonal techniques (e.g., elemental analysis for Cl content).
  • Environmental Impact : Prioritize green solvents (e.g., cyclopentyl methyl ether) in large-scale syntheses to align with EPA guidelines .

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